Cas no 2171696-65-2 (3-(4,4-dimethylcycloheptyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(4,4-Dimethylcycloheptyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized organic compound featuring both a 4,4-dimethylcycloheptyl carbamoyl group and an Fmoc-protected amino moiety. Its unique structure makes it valuable in peptide synthesis, particularly for introducing sterically hindered or hydrophobic residues while maintaining compatibility with standard Fmoc-based solid-phase strategies. The compound’s dual functionality allows for selective deprotection and further derivatization, enhancing its utility in constructing complex peptidomimetics or modified peptides. Its stability under typical coupling conditions and precise reactivity profile make it a reliable intermediate for researchers developing tailored peptide architectures or investigating structure-activity relationships in medicinal chemistry applications.
3-(4,4-dimethylcycloheptyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171696-65-2 structure
Product Name:3-(4,4-dimethylcycloheptyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:2171696-65-2
MF:C28H34N2O5
MW:478.579967975616
CID:6307733
PubChem ID:165607867
Update Time:2025-06-03

3-(4,4-dimethylcycloheptyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4,4-dimethylcycloheptyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • EN300-1533332
    • 2171696-65-2
    • 3-[(4,4-dimethylcycloheptyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • Inchi: 1S/C28H34N2O5/c1-28(2)14-7-8-18(13-15-28)29-26(33)24(16-25(31)32)30-27(34)35-17-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,18,23-24H,7-8,13-17H2,1-2H3,(H,29,33)(H,30,34)(H,31,32)
    • InChI Key: HHCCMAVDANENDN-UHFFFAOYSA-N
    • SMILES: O=C(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CCCC(C)(C)CC1

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 746
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 105Ų

3-(4,4-dimethylcycloheptyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

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Additional information on 3-(4,4-dimethylcycloheptyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Comprehensive Analysis of 3-(4,4-dimethylcycloheptyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171696-65-2)

The compound 3-(4,4-dimethylcycloheptyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171696-65-2) is a highly specialized organic molecule with significant applications in peptide synthesis and pharmaceutical research. Its unique structure, featuring a 4,4-dimethylcycloheptyl group and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in the development of novel therapeutics. Researchers and industry professionals are increasingly interested in this compound due to its role in drug discovery and bioconjugation techniques.

One of the most notable features of this compound is its Fmoc-protected amino acid moiety, which is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group provides excellent stability under basic conditions while being easily removable under mild acidic conditions, making it ideal for peptide chain assembly. This property aligns with the growing demand for custom peptide synthesis in academic and industrial settings, particularly for biopharmaceutical development and targeted drug delivery systems.

In recent years, the compound has garnered attention in the context of precision medicine and personalized therapeutics. Its ability to serve as a building block for peptide-based drugs positions it as a critical component in the development of treatments for cancer, metabolic disorders, and autoimmune diseases. The 4,4-dimethylcycloheptyl moiety further enhances its lipophilicity, which can improve cell membrane permeability—a key factor in drug bioavailability.

From a synthetic chemistry perspective, the compound's structure offers versatility for structural modifications. Researchers are exploring its potential in click chemistry and bioorthogonal reactions, which are pivotal for biomolecule labeling and imaging applications. The integration of Fmoc-protected amino acids like this one into high-throughput screening platforms has also accelerated the discovery of peptide-based inhibitors and receptor agonists.

The compound's CAS No. 2171696-65-2 is frequently searched in databases such as PubChem and SciFinder, reflecting its relevance in chemical research. Users often inquire about its synthetic routes, purity specifications, and handling protocols, underscoring its importance in laboratory workflows. Additionally, its role in green chemistry initiatives—where sustainable synthesis methods are prioritized—has been a topic of interest among environmentally conscious researchers.

As the demand for peptide therapeutics continues to rise, compounds like 3-(4,4-dimethylcycloheptyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid will remain at the forefront of innovative drug design. Its compatibility with automated peptide synthesizers and combinatorial chemistry techniques further solidifies its position as a cornerstone in modern medicinal chemistry. Future research may focus on optimizing its derivatization pathways to unlock new therapeutic applications.

In summary, CAS No. 2171696-65-2 represents a critical tool for advancing peptide-based science. Its structural complexity and functional versatility make it indispensable for researchers tackling challenges in drug development, biomaterials, and chemical biology. By leveraging its unique properties, scientists can continue to push the boundaries of molecular innovation and therapeutic breakthroughs.

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